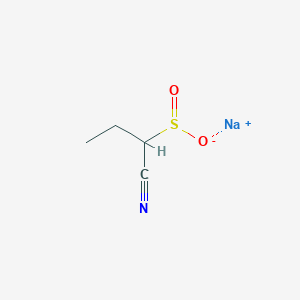

Sodium 1-cyanopropane-1-sulfinate

Description

Properties

Molecular Formula |

C4H6NNaO2S |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

sodium;1-cyanopropane-1-sulfinate |

InChI |

InChI=1S/C4H7NO2S.Na/c1-2-4(3-5)8(6)7;/h4H,2H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

DSWVBJVMAORCOL-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Sodium 1 Cyanopropane 1 Sulfinate

Direct Synthetic Routes and Optimization for Sodium 1-Cyanopropane-1-Sulfinate

Direct synthetic routes to this compound would ideally involve the simultaneous or sequential formation of the key functional groups in a highly controlled manner.

Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules often benefits from strategic planning, including the use of convergent and divergent pathways.

A convergent synthesis for this compound would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this specific target, a convergent approach is less intuitive due to the small size of the molecule.

A divergent synthesis , however, presents a more viable strategy. This approach involves synthesizing a common intermediate that can be selectively functionalized to yield different products. In the context of sulfinate chemistry, a key goal is to develop distinct reaction pathways from the same starting materials to efficiently produce a variety of compounds. researchgate.netlibretexts.org For instance, a common precursor could be a propyl backbone with a suitable leaving group, which could then be subjected to different reaction conditions to introduce the sulfinate and nitrile moieties. The reactivity of sulfinates can be directed towards either one- or two-electron pathways, allowing for divergent outcomes from a single set of starting materials. researchgate.netlibretexts.org

Investigations into One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of sequential steps, minimize waste, and can lead to the rapid assembly of complex molecules from simple precursors. researchgate.netnih.gov

A hypothetical one-pot synthesis for this compound could be envisioned starting from a suitable precursor, such as an α-halonitrile. The reaction could proceed via the in-situ formation of a sulfinating agent, followed by its reaction with the α-halonitrile.

Multicomponent reactions offer an even more elegant approach. MCRs that form multiple bonds in a single operation are of significant interest in drug discovery and development. rsc.org A possible MCR for the target molecule could involve the reaction of an aldehyde (propanal), a cyanide source (e.g., sodium cyanide), and a sulfur dioxide surrogate. Such reactions have been explored for the synthesis of other functionalized sulfonyl compounds. nih.govnih.gov For example, a three-component reaction involving an alkene, a sulfinate, and another functional group has been demonstrated under photocatalytic conditions. rsc.org

Precursor-Based Synthesis through Functional Group Interconversion

This approach focuses on the synthesis of a precursor molecule containing either the sulfinate or the nitrile group, followed by the introduction of the second functional group through a chemical transformation.

Introduction of the Nitrile Functional Group

The introduction of a nitrile group is a well-established transformation in organic synthesis.

One of the most common methods for the synthesis of nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. nih.govrsc.org This reaction, known as the Kolbe nitrile synthesis, is a reliable method for preparing alkyl nitriles. nih.gov

For the synthesis of this compound, this would involve a precursor such as Sodium 1-halopropane-1-sulfinate. The reaction would proceed via an S(_N)2 mechanism for primary and secondary halides, where the cyanide ion acts as the nucleophile, displacing the halide. nih.govrsc.org The choice of solvent is crucial, with polar aprotic solvents like DMSO often favoring the S(_N)2 pathway and preventing side reactions. nih.gov

| Reactant (Precursor) | Reagent | Solvent | Mechanism | Product |

| Sodium 1-bromopropane-1-sulfinate | Sodium Cyanide (NaCN) | Ethanol | S(_N)2 | This compound |

| Sodium 1-chloropropane-1-sulfinate | Potassium Cyanide (KCN) | DMSO | S(_N)2 | This compound |

It is important to note that the cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom, potentially leading to the formation of isonitrile byproducts. nih.gov The reaction conditions, including the solvent and counter-ion, can influence the ratio of nitrile to isonitrile products. nih.gov

Another strategy for introducing the nitrile group is through the conjugate addition of cyanide to an α,β-unsaturated compound. This is a type of Michael reaction. libretexts.org In this approach, a precursor such as Sodium prop-1-ene-1-sulfinate would be treated with a cyanide source.

The cyanide ion would act as the Michael donor and add to the β-carbon of the unsaturated sulfinate (the Michael acceptor). masterorganicchemistry.com This reaction is typically base-catalyzed to generate the nucleophilic cyanide ion. documentsdelivered.com

| Michael Acceptor | Michael Donor | Catalyst | Product |

| Sodium prop-1-ene-1-sulfinate | Hydrogen Cyanide (HCN) | Base (e.g., NaOEt) | This compound |

The success of this reaction would depend on the relative electrophilicity of the α,β-unsaturated sulfinate and the stability of the resulting carbanion intermediate. The equilibrium of the Michael addition can be influenced by the reaction conditions and the nature of the substituents. libretexts.org

Formation of the Sulfinate Functional Group

The introduction of the sulfinate moiety is a critical step that can be achieved through several distinct synthetic routes. These methods typically involve the transformation of a precursor molecule containing the required carbon skeleton into the target sulfinate.

Reduction of Corresponding Sulfonyl Halides

A primary and widely employed method for preparing sulfinate salts is the reduction of their corresponding sulfonyl halides, most commonly sulfonyl chlorides. nih.govgoogle.com This approach is favored due to the ready availability of sulfonyl chlorides, which can often be synthesized by the chlorosulfonation of appropriate hydrocarbon precursors. For the target molecule, the precursor would be 1-cyanopropane-1-sulfonyl chloride.

The reduction is typically carried out using mild reducing agents to prevent over-reduction to thiols or other sulfur species. The most common and effective reagents are sodium sulfite (B76179) (Na₂SO₃) and sodium bisulfite (NaHSO₃), often in an aqueous or biphasic solvent system. nih.govgoogle.com The reaction is generally performed in the presence of a base, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic byproducts. nih.gov The general transformation is depicted below:

R-SO₂Cl + Na₂SO₃ + H₂O → R-SO₂Na + NaCl + NaHSO₄

Alternative reducing agents include zinc dust or lithium aluminum hydride, although the latter requires careful control of stoichiometric and temperature conditions to avoid reducing the nitrile group or the sulfonyl chloride to a thiol. cdnsciencepub.comresearchgate.net

Table 1: Comparison of Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous NaHCO₃, 70-80 °C | Inexpensive, high yield, common | Requires heating |

| Zinc Dust / Na₂CO₃ | Water | Effective for some substrates | Heterogeneous, potential for metal impurities |

Sulfur Dioxide Insertion Reactions into Organometallic Precursors

The insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic precursor is a direct and efficient method for forming sulfinates. ethernet.edu.et This strategy involves the creation of a nucleophilic carbon center that subsequently attacks the electrophilic sulfur atom of SO₂.

For this compound, the key intermediate would be an organometallic reagent derived from 1-cyanopropane. This can be generated by deprotonation at the α-position to the nitrile group using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide, to form a stabilized carbanion.

Due to the gaseous and toxic nature of sulfur dioxide, safer and more convenient solid surrogates have been developed. ethernet.edu.et A prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which is an air-stable solid that releases SO₂ under controlled conditions. nih.govacs.org The reaction sequence involves the in situ generation of the organometallic species, which is then quenched with the SO₂ surrogate. The resulting lithium or magnesium sulfinate can be converted to the sodium salt via salt metathesis with a sodium salt like sodium carbonate. nih.gov

Table 2: Common Sulfur Dioxide Surrogates

| SO₂ Surrogate | Chemical Name | Form | Key Features |

|---|---|---|---|

| DABSO | 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) | Air-stable white solid | Easy to handle, wide commercial availability |

| K₂S₂O₅ | Potassium Metabisulfite | Solid | Inexpensive, used in some metal-catalyzed reactions |

Deprotonation of the precursor to form an organometallic reagent (e.g., R-Li).

Reaction of the organometallic reagent with an SO₂ source (e.g., DABSO) to form the lithium sulfinate (R-SO₂Li). acs.org

Treatment with an aqueous sodium salt to yield the final sodium sulfinate (R-SO₂Na). nih.gov

Michael Addition Strategies Followed by Oxidative Transformation

Michael or conjugate addition provides another pathway to sulfinate precursors. The sulfa-Michael addition, in particular, is a powerful tool for C-S bond formation. nih.gov In the context of synthesizing this compound, this strategy could involve the conjugate addition of a sulfur nucleophile to an appropriately substituted α,β-unsaturated nitrile, such as 2-butenenitrile.

A plausible sequence would be:

Michael Addition: A sulfur nucleophile, such as sodium bisulfite (NaHSO₃) or a thiol, adds to the β-position of the α,β-unsaturated nitrile. The addition of bisulfite would directly form a sulfonate, which could then be reduced. A more versatile approach involves the addition of a thiol (R'-SH) to create a thioether.

Oxidative Transformation: The resulting thioether is then subjected to a controlled oxidation. Using an oxidizing agent like hydrogen peroxide in acetic acid can convert the sulfide (B99878) to the corresponding sulfone. nih.gov

Cleavage to Sulfinate: The sulfone can then be cleaved under specific conditions, for instance, by reaction with a sodium thiol salt, to yield the desired sodium sulfinate. nih.gov

This multi-step approach offers flexibility but is less atom-economical compared to more direct methods. The key is the precise control of the oxidation state of the sulfur atom.

Decarboxylative Sulfination from Carboxylic Acid Derivatives

Modern synthetic chemistry has seen the rise of decarboxylative cross-coupling reactions, which use readily available carboxylic acids as stable precursors to radicals or organometallic species. magtech.com.cn Decarboxylative sulfination (or sulfonylation) allows for the direct conversion of a carboxylic acid into a sulfone or a related derivative, which can be a precursor to the sulfinate. nih.govnih.gov

For the synthesis of this compound, a suitable starting material would be 2-cyanobutanoic acid. The reaction typically proceeds via the generation of an alkyl radical through a photocatalytic or metal-catalyzed decarboxylation process. chemistryviews.org This radical is then trapped by a sulfur dioxide surrogate like DABSO to form a sulfonyl radical (R-SO₂•). chemistryviews.org Subsequent reduction of this radical generates the sulfinate anion (R-SO₂⁻), which is then isolated as the sodium salt. nih.govchemistryviews.org

This method is advantageous as carboxylic acids are often more stable and accessible than the corresponding organohalides or organometallic reagents. nih.gov

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient reactions, with photocatalysis emerging as a powerful tool. nih.gov

Photocatalytic Synthesis Approaches

Visible-light photocatalysis offers mild and environmentally friendly conditions for generating reactive intermediates. nih.gov Several photocatalytic strategies are applicable to the synthesis of sulfinates and their derivatives.

One of the most prominent methods is the photocatalytic decarboxylative sulfination discussed previously (Section 2.2.2.4). This process often employs an organic photosensitizer, such as an acridine (B1665455) dye, or an iridium- or ruthenium-based complex. nih.govrsc.org Upon irradiation with visible light (e.g., blue LEDs), the excited photocatalyst engages in a single-electron transfer (SET) with the carboxylic acid, leading to its decarboxylation and the formation of an alkyl radical. chemistryviews.orgacs.org This radical is then trapped by an SO₂ source.

Another approach involves the photoredox-mediated generation of alkyl radicals from other precursors, such as alkyl halides or through C-H activation, followed by trapping with an SO₂ surrogate. acs.org For instance, photoredox/nickel dual catalysis can couple sulfinate salts with aryl halides, demonstrating the utility of photocatalysis in manipulating sulfur-containing compounds under mild, base-free conditions at room temperature. rsc.org

Table 3: Example Conditions for Photocatalytic Sulfone Synthesis from Carboxylic Acids

| Catalyst System | SO₂ Source | Additive/Base | Light Source | Key Feature | Reference |

|---|---|---|---|---|---|

| Acridine (A1) / p-bromobenzoyl chloride | Sulfinate Salt | - | - | Metal-free, direct conversion to sulfoxides | nih.gov |

| TBAFeCl₄ | DABSO | Triethylamine | 390 nm LED | Iron-catalyzed, mild conditions | chemistryviews.org |

These photocatalytic methods represent the cutting edge of sulfinate synthesis, offering high functional group tolerance, mild reaction conditions, and access to complex molecules that may be challenging to synthesize via traditional thermal methods. nih.govacs.org

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a powerful and often more environmentally benign alternative to traditional chemical methods for forming complex molecules. rsc.org The synthesis of sulfinate salts through electrochemical means has seen significant development, utilizing electric current to drive redox reactions that can form sulfonyl radicals from sodium sulfinates for further reactions or, conversely, synthesize the sulfinates themselves. rsc.orgresearchgate.net

For a compound like this compound, an electrochemical approach can be conceptualized through the reductive coupling of an activated precursor. A plausible pathway involves the electrochemical reduction of a suitable substrate, such as an α-halonitrile, in the presence of sulfur dioxide (SO₂). In such a process, an undivided electrochemical cell equipped with a graphite (B72142) anode and a stainless steel or graphite cathode could be employed. researchgate.net A redox catalyst, such as ammonium (B1175870) iodide (NH₄I), can serve a dual role as both the catalyst and the supporting electrolyte, obviating the need for additional salts. researchgate.net

The reaction mechanism would likely involve the electrochemical generation of a radical species from the butyronitrile (B89842) derivative, which then reacts with sulfur dioxide. The process is performed under constant current conditions. A variety of N-unsubstituted enaminosulfones have been synthesized using sulfonyl radicals generated electrochemically from sodium sulfinates, highlighting the utility of electrochemistry in forming C-S bonds. researchgate.net Similarly, the direct synthesis of vinyl sulfones from sodium sulfinates and olefins has been achieved through an electrocatalytic oxidation, demonstrating the versatility of this approach. researchgate.net

A hypothetical optimization of this electrochemical synthesis is presented below.

Table 1: Optimization of Electrochemical Synthesis Conditions

| Entry | Cathode Material | Current (mA) | Solvent | Mediator (equiv.) | Yield (%) |

| 1 | Graphite | 10 | Acetonitrile (B52724) | NH₄I (0.2) | 65 |

| 2 | Stainless Steel | 10 | Acetonitrile | NH₄I (0.2) | 72 |

| 3 | Stainless Steel | 15 | Acetonitrile | NH₄I (0.2) | 78 |

| 4 | Stainless Steel | 15 | DMF | NH₄I (0.2) | 55 |

| 5 | Stainless Steel | 15 | Acetonitrile | TBABr (0.2) | 60 |

| 6 | Stainless Steel | 15 | Acetonitrile | None | <10 |

This table is a hypothetical representation based on typical electrochemical optimization studies.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal catalysis provides a cornerstone for the formation of carbon-sulfur bonds. While palladium catalysis is well-known for the desulfitative cyanation of sodium sulfinates to form aryl nitriles, rsc.orgnih.gov nickel-catalyzed reactions are particularly relevant for constructing C(sp³)-S bonds in α-cyano substituted structures.

A prominent strategy for synthesizing α-cyanosulfinates involves the nickel-catalyzed cross-electrophile coupling. This method can form a C(sp³)–Si bond from an α-cyano alkyl electrophile and a chlorosilane, using elemental zinc as the stoichiometric reductant. d-nb.infonih.gov A related approach could be adapted for C-S bond formation. In this scenario, an α-halo-butyronitrile (e.g., 2-bromobutyronitrile) would act as the electrophilic partner. This substrate would undergo a reductive coupling reaction with a sulfur dioxide surrogate or a simple sulfinate salt, catalyzed by a nickel complex.

The catalytic cycle would likely involve the reduction of a Ni(II) precatalyst to a Ni(0) species by zinc. Oxidative addition of the α-halo-butyronitrile to the Ni(0) center would form an alkylnickel(II) intermediate. Subsequent reaction with the sulfur source and reductive elimination would yield the target this compound. The choice of ligand is critical; bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), have proven effective in related nickel-catalyzed reductive couplings. nih.gov

Table 2: Nickel-Catalyzed Synthesis: Variation of Parameters

| Entry | Leaving Group (X) | Catalyst | Ligand | Reductant | Yield (%) |

| 1 | Br | NiCl₂ | dtbpy | Zn | 85 |

| 2 | Cl | NiCl₂ | dtbpy | Zn | 78 |

| 3 | OTs | NiCl₂ | dtbpy | Zn | 81 |

| 4 | Br | NiBr₂ | None | Zn | 35 |

| 5 | Br | NiCl₂ | dtbpy | Mn | 62 |

| 6 | Br | Pd(OAc)₂ | dtbpy | Zn | <5 |

This table is a hypothetical representation based on data for related nickel-catalyzed cross-couplings. nih.gov

Purification and Isolation Techniques for Academic Research Scale

The successful synthesis of this compound must be followed by robust purification and isolation procedures to ensure a high degree of purity for subsequent research applications.

Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Chromatography is a fundamental technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. youtube.com

Flash Chromatography: For initial, larger-scale purification, flash chromatography using a silica (B1680970) gel stationary phase is often employed. Given the polarity of a sodium sulfinate salt, a polar solvent system would be required. However, the salt's low solubility in common organic solvents like ethyl acetate (B1210297) or hexane (B92381) can make this challenging. A reverse-phase silica (C18) might be more appropriate, using a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile as the mobile phase.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, HPLC is the method of choice. It is widely used for the analysis and purification of various organosulfur compounds. researchgate.netnih.gov A reverse-phase HPLC method would be most suitable for this compound. The separation can be achieved on a C18 column with a gradient elution system. mdpi.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol. oup.com Detection is commonly performed using a photodiode array (PDA) detector, likely at a wavelength around 220-240 nm. oup.comtandfonline.com

Table 3: Example HPLC Gradient Program for Purification

| Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) |

| 0.0 | 1.0 | 95 | 5 |

| 5.0 | 1.0 | 95 | 5 |

| 25.0 | 1.0 | 10 | 90 |

| 30.0 | 1.0 | 10 | 90 |

| 31.0 | 1.0 | 95 | 5 |

| 35.0 | 1.0 | 95 | 5 |

This table represents a typical gradient elution program for separating polar organic molecules.

Recrystallization and Precipitation Protocols

Recrystallization is a purification technique used to remove small amounts of impurities from a solid compound. libretexts.org The principle relies on the differential solubility of the target compound and the impurities in a chosen solvent at different temperatures.

For this compound, a suitable solvent must be identified in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common method for purifying sodium sulfinates is recrystallization from ethanol. rsc.org The impure solid would be dissolved in a minimum amount of hot ethanol. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the sodium sulfinate decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration.

Precipitation is another technique used for isolation. If the compound is highly soluble in one solvent but insoluble in another, it can be purified by precipitation. For instance, the crude product could be dissolved in a small amount of a polar solvent like water, and then a less polar solvent in which it is insoluble (an anti-solvent), such as acetone (B3395972) or isopropanol, is added to induce precipitation of the pure compound. Slow addition of the anti-solvent is crucial to promote the formation of crystals rather than an amorphous solid. libretexts.org

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Investigations of Sulfinate Formation Reactions

The synthesis of sulfinates, including sodium 1-cyanopropane-1-sulfinate, can proceed through various mechanistic pathways, broadly categorized as radical and polar mechanisms. The choice of pathway is often influenced by the nature of the precursors, reaction conditions, and the presence of catalysts.

Radical Generation and Propagation in Sulfinate Synthesis

Sulfinate salts can be precursors to sulfonyl radicals, which are key intermediates in various synthetic transformations. researchgate.netrsc.org The generation of these radicals can be achieved through methods like photoredox catalysis. rsc.orgrsc.org For instance, visible-light-activated processes can induce the formation of sulfonyl radicals from sulfinate salts. nih.gov These radicals can then participate in addition reactions with unsaturated compounds. nih.gov

The propagation of these radical reactions often involves a cascade of events. rsc.org A sulfonyl radical can add to an alkene to form a carbon-centered radical, which can then undergo further reactions, such as cyclization or atom transfer. libretexts.org The generation of sulfonyl radicals from sulfinate salts has been utilized in the synthesis of various sulfur-containing compounds, including sulfones and sulfonamides. rsc.orgrsc.org

Recent research has also explored the generation of sulfinyl radicals from sulfinyl sulfones, which can be prepared from sulfinate salts. nih.govnih.gov These sulfinyl radicals undergo dual radical addition and coupling with unsaturated hydrocarbons. nih.gov

Polar Mechanisms: Nucleophilic and Electrophilic Activation of Sulfinate Precursors

Sulfinates can also be formed and react through polar mechanisms involving nucleophilic or electrophilic activation. Sulfinate anions are potent nucleophiles, with the sulfur atom being the primary site of reaction with electrophiles to form sulfones. nih.gov The nucleophilicity of sulfinates is central to their role in palladium-catalyzed cross-coupling reactions, where they can be generated in situ from precursors like β-nitrile sulfones. researchgate.net

Conversely, sulfinate esters exhibit electrophilic character at the sulfur atom, comparable to sulfonyl chlorides. nih.gov This electrophilicity allows them to react with organometallic reagents to produce sulfoxides. nih.gov The activation of sulfinates can also be achieved using reagents like hypervalent iodine(III) compounds, which generate a reactive sulfonium (B1226848) species that can be trapped by nucleophiles such as alcohols to form sulfonates. beilstein-journals.org

The synthesis of sulfinates can involve the reaction of sulfinic acids with alcohols or thiols, often catalyzed by lanthanide(III) triflates. organic-chemistry.org Another approach involves the reduction of sulfonyl chlorides. google.com

Role of Catalytic Species in Modulating Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathways of sulfinate synthesis and subsequent transformations. Transition metals, particularly copper and palladium, are widely used to catalyze reactions involving sulfinates.

Copper Catalysis: Copper catalysts facilitate the synthesis of masked (hetero)aryl sulfinates from aryl iodides and sulfonylation reagents under mild, base-free conditions. acs.org Copper-catalyzed electrophilic amination of sodium sulfinates with O-benzoyl hydroxylamines provides a route to sulfonamides. rsc.org Copper iodide has also been used in the sulfenylation of thiols with sulfinates. rsc.org

Palladium Catalysis: Palladium catalysts are instrumental in desulfinative cross-coupling reactions of aryl sulfinates with aryl bromides. acs.org They also enable the synthesis of sulfinate esters from quinoline-substituted sulfonyl hydrazides and alcohols. rsc.org

Other Catalysts: Lanthanide(III) triflates catalyze the preparation of alkyl arenesulfinates and S-thiosulfinates from sulfinic acids. organic-chemistry.org N-Heterocyclic carbenes (NHCs) can catalyze the reductive deamination of sulfonamides to sulfinates. organic-chemistry.org Boron trifluoride diethyl ether has been used as an accelerator in the disproportionation reaction of sodium sulfinate to form thiosulfonates. google.com Photoredox catalysts, such as iridium complexes, are used to generate sulfonyl radicals from sulfone tetrazoles. acs.org

Table 1: Catalysts in Sulfinate Reactions

| Catalyst Type | Metal/Compound | Reaction Type | Reference |

| Transition Metal | Copper (Cu) | Synthesis of masked sulfinates, Electrophilic amination, Sulfenylation | rsc.orgacs.org |

| Transition Metal | Palladium (Pd) | Desulfinative cross-coupling, Sulfinate ester synthesis | acs.orgrsc.org |

| Lanthanide | Lanthanide(III) triflates | Alkyl arenesulfinate and S-thiosulfonate synthesis | organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Reductive deamination of sulfonamides | organic-chemistry.org |

| Lewis Acid | Boron trifluoride diethyl ether | Thiosulfonate synthesis | google.com |

| Photoredox | Iridium (Ir) complexes | Sulfonyl radical generation | acs.org |

Mechanistic Studies of Reactions Involving the Cyano Group

The cyano group of this compound is a versatile functional group that can participate in both nucleophilic addition and radical reactions.

Nucleophilic Addition Mechanisms to the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This allows for nucleophilic addition reactions.

Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.comchemistrysteps.com Further hydrolysis of the amide yields a carboxylate. chemistrysteps.com

Reduction: The reduction of nitriles with reagents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately forming a primary amine after an aqueous workup. libretexts.org

Addition of Organometallic Reagents: Grignard reagents add to the nitrile carbon to form an imine anion salt, which upon hydrolysis yields a ketone. libretexts.org

Activation of the Nitrile Group: The activation barrier for nucleophilic addition to nitriles can be significant. nih.gov This barrier can be overcome by activating the cyano group, for instance, through complexation with metals or borylation, which increases the electrophilicity of the nitrile carbon. nih.gov

Radical Pathways Involving Cyano-Substituted Substrates

The cyano group can also act as a radical acceptor in cascade reactions, providing a pathway for the construction of various cyclic structures. rsc.org Radical reactions involving carbohydrate nitriles often feature an internal addition where a carbon-centered radical adds to the cyano group to form a new ring system. libretexts.org The initial radical is typically generated by the abstraction of a halogen atom or an O-thiocarbonyl group. libretexts.org

Furthermore, copper-mediated radical α-heteroarylation of nitriles has been developed, where cyanoalkyl radicals, generated from the thermolysis of azobis(alkylcarbonitriles), add to heteroarenes. acs.org

Intramolecular and Intermolecular Mechanistic Cross-Talk between Sulfinate and Cyano Functionalities

The unique chemical architecture of this compound, featuring both a nucleophilic sulfinate group and an electrophilic cyano group in close proximity, gives rise to a complex interplay of intramolecular and intermolecular reaction pathways. The reactivity of this compound is governed by the electronic nature and spatial arrangement of these two functional groups, which can lead to a variety of mechanistic outcomes, including radical processes and nucleophilic cyclizations.

Intramolecular Homolytic Substitution:

For instance, studies on the cyclization of alkyl radicals onto a sulfinate group to form five-membered rings have shown that this process proceeds through a well-defined transition state. nih.gov The activation energy for such a reaction is a key determinant of its likelihood. In a model system where a five-membered ring is formed via intramolecular homolytic substitution by an alkyl radical with the expulsion of a methyl radical, the calculated activation energy (ΔE1‡) is 43.2 kJ mol⁻¹. nih.gov This suggests that radical cyclization is a plausible, low-energy pathway for appropriately structured sulfinates.

| Reaction Type | Ring Size Formed | Leaving Radical | Computational Method | Activation Energy (ΔE1‡) (kJ mol⁻¹) |

|---|---|---|---|---|

| Intramolecular Homolytic Substitution | 5-membered | Methyl | G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) | 43.2 |

Intramolecular Nucleophilic Attack:

The electronic characteristics of the sulfinate and cyano groups also permit a potential intramolecular nucleophilic reaction. The sulfinate anion is a potent nucleophile, while the carbon atom of the nitrile group is electrophilic. nih.govopenstax.org This arrangement can facilitate an intramolecular cyclization, where the sulfur atom of the sulfinate attacks the nitrile carbon.

This type of reaction would likely proceed through a cyclic intermediate, which could then undergo further transformation. The feasibility of such a reaction is supported by the known reactivity of nitriles with various nucleophiles. openstax.org The formation of a five or six-membered ring is generally favored in such cyclizations. In the case of this compound, an intramolecular nucleophilic attack would lead to the formation of a five-membered cyclic imine intermediate, which could then be hydrolyzed to a cyclic ketone.

Intermolecular Interactions and Competing Pathways:

In addition to these intramolecular pathways, intermolecular reactions can also occur. The sulfinate group can act as a nucleophile in reactions with external electrophiles, while the cyano group can be attacked by external nucleophiles. nih.govopenstax.org The specific reaction conditions, such as solvent, temperature, and the presence of other reagents, will significantly influence whether intramolecular or intermolecular pathways dominate.

Furthermore, interactions between the sulfur atom and the cyano group have been observed in other α- and β-ethylthio-nitriles, as indicated by spectroscopic measurements. rsc.org These through-space or through-bond interactions can modulate the reactivity of both functional groups, potentially favoring one mechanistic pathway over another. For instance, coordination of the cyano group to a metal center could enhance its electrophilicity and promote nucleophilic attack by the sulfinate.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and bonding of sodium 1-cyanopropane-1-sulfinate. Methods such as the B3LYP functional combined with a suitable basis set like 6-311G+(d,p) are commonly used to optimize the molecular geometry and analyze its electronic properties. Current time information in Edmonton, CA.

These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of the electron-withdrawing cyano (-CN) group and the ionic sulfinate (-SO₂Na) group significantly influences the electronic environment of the propane (B168953) backbone. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and localization of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. For instance, the LUMO is expected to be localized around the carbon of the cyano group and the sulfur atom, suggesting these as potential sites for nucleophilic attack.

The table below presents hypothetical, yet representative, data from such a quantum chemical calculation for the 1-cyanopropane-1-sulfinate anion, illustrating key electronic structure parameters.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | 4.8 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on S | +1.1 | Suggests a significant positive charge on the sulfur atom. |

| Mulliken Charge on N | -0.5 | Indicates a partial negative charge on the nitrogen atom. |

This data is illustrative and based on typical values for similar functional groups.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of this compound in different environments, such as in aqueous solution. nih.gov These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred shapes. By employing force fields that describe the interactions between atoms, MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations.

For this compound, the rotation around the C-C and C-S bonds of the propane backbone allows for various conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. Understanding the conformational landscape is essential as the molecule's shape can significantly impact its reactivity and interactions with other molecules. In a polar solvent like water, the simulations would also detail the hydration shell around the ionic sulfinate group and the polar cyano group. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates. This is crucial for understanding how the compound might participate in chemical transformations.

For example, as a sulfinate, the compound could be involved in reactions where it acts as a nucleophile or participates in radical processes. Theoretical calculations can determine the activation energies for these different pathways, predicting which reactions are kinetically favorable. The characterization of transition state structures provides a snapshot of the highest energy point along the reaction coordinate, offering critical information about the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. Current time information in Edmonton, CA. For instance, theoretical calculations can generate an expected infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Characteristic peaks, such as the stretching frequency of the C≡N bond in the cyano group and the S=O stretches in the sulfinate group, can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

The following table shows hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Corresponding Functional Group |

| IR Stretching Freq. (C≡N) | ~2250 cm⁻¹ | Cyano group |

| IR Stretching Freq. (S=O) | ~1050 cm⁻¹ | Sulfinate group |

| ¹³C NMR Chemical Shift (CN) | ~120 ppm | Cyano carbon |

| ¹³C NMR Chemical Shift (C-S) | ~65 ppm | Carbon attached to sulfur |

This data is illustrative and based on typical values for these functional groups.

Structure-Reactivity Relationship Prediction and Mechanistic Rationalization

By integrating the findings from electronic structure calculations, conformational analysis, and reaction pathway modeling, a comprehensive understanding of the structure-reactivity relationship of this compound can be developed. The presence of both a nucleophilic sulfur center and an electrophilic cyano group suggests a rich and varied reactivity profile.

Computational studies can rationalize observed experimental outcomes and predict new reactivities. For instance, the electron-withdrawing nature of the cyano group is expected to influence the nucleophilicity of the sulfinate. rsc.org Theoretical models can quantify this electronic effect and explain how it modulates the compound's behavior in different chemical reactions. This predictive capability is one of the most powerful aspects of computational chemistry, guiding the design of new synthetic methodologies and the development of novel molecules with desired properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy A ¹H NMR spectrum of Sodium 1-cyanopropane-1-sulfinate would be expected to show distinct signals for the protons of the propyl chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons closer to the electron-withdrawing sulfinate and cyano groups would appear at a lower field (higher ppm values). The multiplicity of the signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, providing connectivity information. For instance, one might predict a triplet for the methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another multiplet for the methine (CH) proton attached to the carbon bearing the cyano and sulfinate groups. However, without experimental data, the exact chemical shifts and coupling constants remain speculative. For comparison, the related compound Sodium 1-propanesulfonate (B8565668) shows characteristic proton signals, but the electronic effects of the sulfonate group differ from the sulfinate and cyano groups in the target molecule. chemicalbook.com

¹³C NMR Spectroscopy A ¹³C NMR spectrum would identify all the unique carbon environments in this compound. One would expect to see four distinct signals corresponding to the three carbon atoms of the propyl chain and the carbon atom of the cyano group. The chemical shifts would be indicative of the carbon type. The carbon atom bonded to the electronegative sulfur and nitrogen atoms would be significantly downfield. The nitrile carbon has a characteristic chemical shift range. The other two carbons of the propyl chain would appear at higher fields. While general chemical shift ranges for alkanes and nitriles are known, the specific values for this compound are not available. epfl.chsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-CN | - | - |

| -CH₂- | - | - |

| -CH₃ | - | - |

| C≡N | N/A | - |

No experimental data found. Values are hypothetical.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule. columbia.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For this compound, cross-peaks would be expected between the methine proton and the adjacent methylene protons, and between the two methylene groups, confirming the propyl chain's connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govnih.govresearchgate.net This would definitively assign each proton signal to its corresponding carbon signal in the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum detects protons that are close in space, which is particularly useful for determining stereochemistry in rigid molecules. researchgate.netlibretexts.org For a small, flexible molecule like this compound, its utility might be limited unless specific conformers are favored.

Heteronuclear NMR (e.g., ³³S, ¹⁵N, ¹⁷O)

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C.

³³S NMR: Sulfur-33 NMR is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, resulting in broad signals. huji.ac.ilresearchgate.netmdpi.comnih.gov However, it could provide direct information about the electronic environment of the sulfur atom in the sulfinate group. The chemical shift would be characteristic of a sulfinate functionality.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive than ¹H NMR, can be very informative. wikipedia.org The ¹⁵N chemical shift of the nitrile group in this compound would confirm the presence of this functional group and provide insight into its electronic environment. nih.govacs.orgacs.orgnih.gov

¹⁷O NMR: Oxygen-17 NMR is also challenging due to low natural abundance and quadrupolar broadening. nih.govnih.govacs.orgblogspot.comspectrabase.com If obtainable, it would provide direct information about the oxygen atoms of the sulfinate group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound by comparing the experimental exact mass to calculated masses for possible formulas. For this compound (C₄H₆NNaO₂S), the calculated exact mass of the anion ([M-Na]⁻, C₄H₆NO₂S⁻) would be a key piece of data for its unequivocal identification. While a supplier lists the molecular formula and weight, published HRMS data confirming the exact mass is not available. cymitquimica.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. An MS/MS experiment on the [C₄H₆NO₂S]⁻ ion would reveal characteristic fragmentation patterns. The fragmentation pathways would likely involve the loss of small neutral molecules such as SO₂, and cleavage of the propyl chain. Analyzing these fragments would help to piece together the structure of the original molecule. Without experimental data, the specific fragmentation pattern cannot be detailed. nih.gov

Ionization Techniques (e.g., ESI, EI)

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties. For a salt like this compound, soft ionization methods are required.

Electrospray Ionization (ESI): ESI is the most suitable and widely used ionization technique for polar and non-volatile compounds like this compound. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in positive ion mode would be expected to detect the intact sodium salt or related adducts. spectroscopyonline.com The presence of the sodium cation facilitates the formation of sodiated species. spectroscopyonline.comresearchgate.net In negative ion mode, the 1-cyanopropane-1-sulfinate anion would be detected.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This method is generally reserved for volatile and thermally stable compounds that can be readily vaporized without decomposition. Due to its ionic, non-volatile nature, this compound is not a suitable candidate for EI analysis, as it would likely decompose at the high temperatures required for vaporization before it could be ionized.

| Technique | Principle | Suitability for Compound | Expected Ions |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from a charged liquid spray. | Highly Suitable | [C₄H₆NO₂SNa + Na]⁺ or other adducts (Positive Mode); [C₄H₆NO₂S]⁻ (Negative Mode) |

| Electron Ionization (EI) | Hard ionization via electron bombardment in the gas phase. | Unsuitable | Extensive fragmentation, no molecular ion expected. |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This technique provides unambiguous proof of a molecule's structure by mapping electron density within a crystal. utexas.edu

For this compound, a successful X-ray crystallographic analysis would require growing a suitable single crystal of the material. The analysis of the resulting diffraction pattern would yield a detailed structural model. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique would provide invaluable data. crystallography.net Key structural parameters that would be elucidated include the coordination environment of the sodium cation, detailing its interactions with the oxygen atoms of the sulfinate group and potentially with the nitrogen of the cyano group of neighboring anions. mdpi.com It would also reveal precise bond lengths, bond angles, and torsion angles within the 1-cyanopropane-1-sulfinate anion, confirming its geometry and conformation in the solid state. researchgate.net

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S-O, C≡N). |

| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-O). |

| Torsion Angles | Dihedral angles describing the conformation of the propyl chain. |

| Coordination Geometry | Arrangement of sulfinate oxygen atoms around the sodium cation. mdpi.com |

| Crystal Packing | Three-dimensional arrangement of ions in the unit cell. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds. A spectrum for this compound would exhibit characteristic absorption bands confirming its key functional groups. The strong, sharp absorption of the nitrile (C≡N) group is typically found in the 2200-2260 cm⁻¹ region. The sulfinate group (R-SO₂⁻) gives rise to strong, characteristic symmetric and asymmetric stretching vibrations, typically observed between 900 and 1100 cm⁻¹. Aliphatic C-H stretching vibrations from the propane (B168953) backbone would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The S-O symmetric stretch in the sulfinate group and the C≡N stretch are expected to be strong and easily identifiable in the Raman spectrum. researchgate.netresearchgate.netnih.gov This provides confirmatory data to the IR analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2200 - 2260 | Medium-Sharp | Strong |

| Sulfinate (S=O) | Asymmetric Stretch | ~1050 - 1100 | Strong | Weak |

| Sulfinate (S=O) | Symmetric Stretch | ~900 - 1000 | Strong | Strong |

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Various chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume or size in solution. ufl.edu This technique is not used for the analysis of small molecules like this compound itself. Instead, its application becomes relevant if this compound is used as a monomer, initiator, or functionalizing agent to create polymers. In such cases, GPC would be the primary method to determine the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and dispersity (Đ) of the resulting polymer derivatives. science.govlcms.cz

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. sdstate.edu It is ideally suited for assessing the purity of this compound. A reverse-phase or mixed-mode HPLC method would likely be employed. sielc.comsielc.com Given the compound's polar and ionic nature, a mixed-mode column with both reverse-phase and ion-exchange characteristics could provide excellent retention and resolution. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). sielc.combldpharm.com

| Parameter | Example Condition |

|---|---|

| Column | Mixed-Mode or C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with a buffer (e.g., ammonium (B1175870) formate) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, UV (at an appropriate wavelength), or Mass Spectrometer (MS) sielc.combldpharm.com |

| Purpose | Purity assessment, quantification, and impurity profiling. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and identify compounds present in a mixture. rsc.org To monitor a reaction involving this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Because the target compound contains a nitrile group, it may be visualized under a UV lamp if the plate contains a fluorescent indicator. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials and the purified product, one can quickly assess the consumption of reactants and the formation of the product, identified by its unique retention factor (Rf) value. nih.gov

Chemical Reactivity and Functional Derivatization

Reactions at the Sulfinate Moiety

The sulfinate group (RSO₂Na) is the primary site of reactivity, acting as a precursor for sulfonyl radicals, a nucleophile in substitution reactions, and a coupling partner in various metal-catalyzed processes. nih.govrsc.orgrsc.orgresearchgate.net

Sodium sulfinates are key starting materials for the synthesis of thiosulfonates (R-SO₂S-R¹), which are compounds containing a sulfur-sulfur bond. nih.gov Various methods have been developed to achieve this transformation, often involving the coupling of a sodium sulfinate with a thiol or a disulfide.

One approach involves the iron(III)-catalyzed cross-coupling of sodium sulfinates and thiols under aerobic conditions, which proceeds through the in situ formation of sulfenyl and sulfonyl radicals. organic-chemistry.org Copper-catalyzed systems have also been employed. For instance, a CuI-phenanthroline complex catalyzes the reaction between thiols and sodium sulfinates in the presence of air to yield thiosulfonates. nih.gov Similarly, copper can catalyze the sulfonylation of disulfides with sodium sulfinates to form the S-S bond of thiosulfonates. nih.govorganic-chemistry.org

A metal-free alternative involves a disproportionate coupling reaction of sodium sulfinates mediated by BF₃·OEt₂ to produce thiosulfonates under mild conditions. nih.govgoogle.com This method can be used to synthesize both symmetrical and unsymmetrical thiosulfonates. google.comthieme-connect.com

Table 1: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Catalyst/Reagent | Coupling Partner | Key Features | Reference(s) |

|---|---|---|---|

| FeCl₃ / O₂ (air) | Thiols | Green, sustainable, uses inexpensive catalyst. | nih.govorganic-chemistry.org |

| CuI-Phen·H₂O / O₂ (air) | Thiols | Good yields for various arene- and alkanethiols. | nih.gov |

| BF₃·OEt₂ | Sodium Sulfinate | Metal-free, disproportionation reaction, mild conditions. | nih.govgoogle.com |

| Acetyl Chloride / Hantzsch Ester | Sodium Sulfinate | Reductive coupling, broad functional group tolerance. | thieme-connect.com |

Sulfonamides are a critical class of compounds in medicinal chemistry, and sodium sulfinates serve as valuable precursors for their synthesis. d-nb.infonih.gov The formation of the N-S bond typically involves the reaction of a sodium sulfinate with an amine derivative.

A common and efficient method is the iodine-mediated oxidative coupling of sodium sulfinates with primary or secondary amines. rsc.orgd-nb.info This reaction can be promoted by various iodine sources, such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I), and is believed to proceed through an in situ-generated sulfonyl iodide intermediate. d-nb.infonih.gov Copper-catalyzed oxidative coupling of amines with sodium sulfinates using oxygen as the oxidant also provides a direct route to sulfonamides. rsc.org More recently, electrochemical methods have been developed, where an electric current is used to drive the oxidative amination of sodium sulfinates, often with a redox catalyst like NH₄I, avoiding the need for chemical oxidants. acs.org

Table 2: Conditions for Sulfonamide Synthesis from Sodium Sulfinates and Amines

| Catalyst/Mediator | Oxidant | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|

| NH₄I | - | CH₃CN | 80°C | d-nb.infonih.gov |

| I₂ / PIDA | - | DCE | - | acs.org |

| Copper Catalyst | O₂ or DMSO | - | - | rsc.org |

| Electrochemical (Graphite Electrodes) | - (Electricity) | - | Room Temp. | acs.org |

The formation of carbon-sulfur bonds from sodium sulfinates is a cornerstone of organosulfur chemistry, leading to valuable products like vinyl, allylic, and β-keto sulfones. nih.govrsc.org

Vinyl Sulfones: These compounds can be synthesized through the reaction of sodium sulfinates with olefins. daneshyari.com Electrochemical methods provide a green approach, where sulfonyl radicals are generated at an anode and add to olefins. acs.orgorganic-chemistry.orgacs.org Iodine-catalyzed reactions also facilitate the conversion of olefins and sodium sulfinates into vinyl sulfones. daneshyari.com Another route involves the copper-catalyzed reaction of alkenes or alkynes with sodium sulfinates. organic-chemistry.org

Allylic Sulfones: The synthesis of chiral allylic sulfones has been achieved through rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes with sodium sulfinates. nih.gov Palladium-catalyzed hydrosulfonylation of cyclopropenes also yields allylic sulfones. rsc.org Additionally, transition-metal-free methods exist, such as the condensation of sodium arylsulfinates with β,β-disubstituted nitroalkenes. organic-chemistry.org

β-Keto Sulfones: These motifs are accessible through various pathways. A BF₃·OEt₂-mediated reaction of alkynes and sodium sulfinates provides a metal-free route. mdpi.com Another one-pot, metal-free synthesis involves the reaction of styrenes with N-Bromosuccinimide (NBS) and aromatic sodium sulfinates under sonication. lppcollegerisod.ac.in Electrochemical synthesis from enol acetates or directly from aryl methyl ketones and sodium sulfinates has also been reported. researchgate.netnih.gov

Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) under oxidative conditions, which can be initiated by chemical oxidants, light, or electricity. researchgate.netberkeley.edu These radicals are key intermediates in a multitude of functionalization reactions.

For instance, visible-light photoredox catalysis can generate sulfonyl radicals from sodium sulfinates. researchgate.netacs.org These radicals can then participate in various transformations, such as addition to unsaturated C-C bonds in alkenes and alkynes. researchgate.netuni-regensburg.de This radical addition is the first step in many cascade reactions, including the synthesis of carboxy-sulfonylated compounds from styrenes in the presence of CO₂. uni-regensburg.de The sulfonyl radical can also induce thiosulfonation of olefins when a disulfide is used as a radical acceptor. tandfonline.com

Sodium sulfinates can act as nucleophilic coupling partners in transition-metal-catalyzed cross-coupling reactions to form C-S or C-C bonds. acs.orgnih.govnih.govacs.org In these reactions, the sulfinate group can either be incorporated into the final product or be extruded as sulfur dioxide (SO₂) in what is known as a desulfinative coupling.

A notable example is the palladium-catalyzed desulfinative cross-coupling with aryl halides or benzyl (B1604629) chlorides, which results in the formation of a new C-C bond and provides access to biaryls and diarylmethanes, respectively. acs.orgacs.org More recently, dual photoredox/nickel catalysis has enabled the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates at room temperature to form sulfones (a C-S bond forming reaction). nih.govnih.govresearchgate.net This method is highly versatile and tolerates a wide range of functional groups, including the use of less reactive aryl chlorides as substrates. nih.govresearchgate.net Pyridine sulfinates have proven to be particularly effective nucleophiles in palladium-catalyzed cross-couplings with aryl halides, overcoming common challenges seen with the corresponding boronate esters. semanticscholar.org

Table 3: Examples of Cross-Coupling Reactions with Sodium Sulfinates

| Catalyst System | Electrophile | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Aryl Bromides | Biaryls | Desulfinative C-C coupling. | acs.org |

| Pd₂ (dba)₃ | Benzyl Chlorides | Diarylmethanes | Desulfinative C-C coupling. | acs.org |

| Photoredox / NiCl₂·glyme | Aryl/Vinyl Halides | Sulfones | C-S coupling at room temperature. | nih.govnih.govresearchgate.net |

| Pd(OAc)₂ / PCy₃ | Aryl Halides | Biaryls (with Pyridine) | Pyridine sulfinates as superior nucleophiles. | semanticscholar.org |

Sodium sulfinates can participate in cascade reactions where the initially formed sulfonyl radical adds to an unsaturated system, triggering a subsequent cyclization. These oxidative cyclization reactions are powerful tools for constructing complex heterocyclic structures containing a sulfonyl group. rsc.orgnih.govacs.org

A prime example is the silver-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates. nih.govacs.org In this process, a sulfonyl radical, generated by the oxidation of the sodium sulfinate, adds to the alkene moiety of the enyne. The resulting radical intermediate then undergoes cyclization onto the alkyne, ultimately leading to the formation of sulfonylated benzofurans in a single, step-economical operation. nih.govacs.org This strategy allows for the simultaneous construction of the benzofuran (B130515) skeleton and the introduction of a sulfonyl group. acs.org

Reactions at the Cyano Moiety

The cyano group of sodium 1-cyanopropane-1-sulfinate is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the derivatization of the molecule, leading to a range of other compounds with potential applications in organic synthesis.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. libretexts.orgchemguide.co.uklumenlearning.comchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through the protonation of the nitrogen atom, which increases the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.com This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com For instance, the acid-catalyzed hydrolysis of ethanenitrile produces ethanoic acid and ammonium chloride. chemguide.co.uk

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the cyano group. chemistrysteps.com This process ultimately yields the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

The hydrolysis of nitriles can be considered a two-stage process, with the amide as an intermediate. chemguide.co.uk Depending on the reaction conditions, it is possible to isolate the amide. lumenlearning.com

Table 1: Hydrolysis Conditions for Nitriles

| Condition | Reagents | Primary Product(s) |

| Acidic | Dilute HCl, Heat | Carboxylic Acid, Ammonium Salt |

| Alkaline | NaOH solution, Heat | Carboxylate Salt, Ammonia |

Reduction to Amines

The cyano group can be reduced to a primary amine. This transformation is a valuable tool in organic synthesis for the introduction of an amino group. A common method for this reduction is reductive amination. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com

A particularly useful reagent for this purpose is sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comorganic-chemistry.org This reducing agent is selective for the reduction of iminium ions over ketones or aldehydes, allowing for a one-pot reductive amination procedure. organic-chemistry.orgyoutube.com The reaction is typically carried out under mildly acidic conditions (pH 4-5), which facilitates the formation of the iminium ion intermediate. youtube.com While other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used, sodium cyanoborohydride is often preferred due to its milder nature and selectivity. masterorganicchemistry.comyoutube.com

Various other reagents and methods have been developed for the reduction of nitriles to primary amines, including the use of ammonia borane, diisopropylaminoborane, and catalytic transfer hydrogenation. organic-chemistry.org

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reagent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions, suitable for one-pot reductive aminations. organic-chemistry.orgyoutube.com |

| Sodium Borohydride (NaBH4) | A common, more powerful reducing agent. masterorganicchemistry.com |

| Ammonia Borane | Reduces a wide range of nitriles under thermal conditions. organic-chemistry.org |

| Diisopropylaminoborane | Effective in the presence of a catalytic amount of lithium borohydride. organic-chemistry.org |

Cycloaddition and Other Nucleophilic Additions

The cyano group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. youtube.com For example, the [4+2] cycloaddition, also known as the Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile. youtube.com The stereochemistry of the substituents on the reactants often dictates the stereochemistry of the product. youtube.com

Nitrile-stabilized carbanions are potent nucleophiles and readily participate in addition reactions. thieme-connect.de These carbanions can be generated by treating the nitrile with a strong base. thieme-connect.de They can then react with various electrophiles, including carbonyl compounds. thieme-connect.de

The addition of nucleophiles to the cyano group is a fundamental reaction. libretexts.org For instance, carbon-centered radicals can add to a cyano group, leading to the formation of a new ring system in an intramolecular fashion. libretexts.org

Stereochemical Aspects of Reactions and Product Formation

The stereochemistry of reactions involving chiral molecules is a critical aspect of organic synthesis, as it determines the three-dimensional arrangement of atoms in the product. In reactions involving this compound, the stereochemical outcome is influenced by the nature of the reactants and the reaction mechanism.

For instance, in S-RN-1 reactions of certain nitro-substituted acenaphthenes, the stereochemistry of the substitution product is determined by the preferential attack of the nucleophile on one face of a planar benzylic radical intermediate. cdu.edu.au The steric hindrance of nearby bulky groups can significantly influence the direction of this attack. cdu.edu.au

In the context of cycloaddition reactions, the stereochemistry of the starting materials directly influences the stereochemistry of the resulting cyclic product. youtube.com For example, in a Diels-Alder reaction, substituents that are cis on the dienophile will remain cis in the product if the reaction proceeds through a suprafacial-suprafacial transition state. youtube.com

Investigation of Regioselectivity and Chemoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another when multiple reaction sites are available. durgapurgovtcollege.ac.in Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups.

In the context of this compound, the presence of both a cyano and a sulfinate group presents opportunities for investigating both regioselectivity and chemoselectivity. For example, in reactions with nucleophiles, the attack could potentially occur at the carbon of the cyano group or at the sulfur atom of the sulfinate group. The study of such reactions helps in understanding the factors that govern the preferred site of reaction. researchgate.net

The selective reduction of one functional group in the presence of another is a classic example of chemoselectivity. As mentioned earlier, sodium cyanoborohydride can selectively reduce an iminium ion in the presence of a ketone, demonstrating high chemoselectivity. organic-chemistry.orgyoutube.com

The study of regioselectivity is also crucial in cycloaddition reactions where unsymmetrical reactants can lead to the formation of different constitutional isomers, known as regioisomers. durgapurgovtcollege.ac.in The predominance of one regioisomer over others indicates a regioselective reaction. durgapurgovtcollege.ac.in

Advanced Synthetic Applications in Materials and Complex Molecule Synthesis

Utility in Controlled Polymerization Techniques (e.g., RAFT Polymerization Chain Transfer Agents)

Controlled/living radical polymerization (CRP) techniques are fundamental in polymer science for creating polymers with well-defined molecular weights, complex architectures, and narrow molecular weight distributions. boronmolecular.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com

While sodium sulfinates are not classic RAFT CTAs themselves, they play a crucial role as efficient radical precursors for initiating polymerization under specific conditions. The relatively weak C–S bond in sulfinates facilitates homolysis to generate alkyl radicals, which can then initiate polymerization. nih.gov This is particularly advantageous as they can be used with the same monomers, solvents, and temperatures as conventional free-radical polymerizations. boronmolecular.com

Building Block for Novel Heterocyclic Compounds

The direct functionalization of carbon-hydrogen (C–H) bonds on heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry and materials science. Sodium sulfinates have proven to be excellent reagents for this purpose. nih.gov The process typically involves the generation of an alkyl radical from the sulfinate salt, which then adds to the electron-deficient heterocycle in a predictable and chemoselective manner. nih.gov

This methodology is operationally simple, often conducted under aerobic conditions in the presence of water, and avoids the use of transition metals. nih.gov A general protocol has been developed for converting a wide range of carboxylic acids into their corresponding sulfinate salts, thereby greatly expanding the variety of functional groups that can be introduced onto a heterocycle. nih.gov This makes it possible to synthesize novel analogs of complex molecules with tailored properties. nih.gov

The table below illustrates the utility of various sulfinate salts in the C-H functionalization of different classes of heterocycles.

Table 1: C-H Functionalization of Heterocycles Using Sodium Sulfinate Salts Data sourced from a study on field-testing newly synthesized sulfinate reagents. nih.gov

| Heterocycle Class | Sulfinate Reagent | Resulting Functionalized Product | Yield (%) |

| Pyridine Derivative | TFCS-Na (Sodium 1-(trifluoromethyl)cyclopropane-1-sulfinate) | 2-(1-(Trifluoromethyl)cyclopropyl) ... | 75% |

| Pyridazine Derivative | Sodium cyclobutanesulfinate | 3-Cyclobutyl-6-phenylpyridazine | 65% |

| Isoquinoline Derivative | Sodium 1-cyanocyclobutane-1-sulfinate | 1-(1-Cyanocyclobutyl)isoquinoline | 55% |

| Pyridine Derivative | Sodium 2,2-difluoro-2-(phenylsulfonyl)ethan-1-sulfinate | 2-(2,2-Difluoro-2-(phenylsulfonyl)ethyl) ... | 45% |

Precursor in the Synthesis of Diverse Organosulfur Scaffolds

Sodium sulfinates are recognized as fundamental precursors for a vast range of valuable organosulfur compounds through the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.govnih.gov Their stability and ease of handling make them superior alternatives to more volatile or odorous sulfur reagents like thiols. polyu.edu.hk

Key transformations involving sodium sulfinates include:

Synthesis of Sulfones: Sodium sulfinates react with various electrophiles to form sulfones (R–SO₂–R¹). This includes the synthesis of vinyl sulfones, allylic sulfones, and β-keto sulfones, which are important motifs in pharmaceuticals. nih.govresearchgate.net For example, visible-light photoredox catalysis can achieve the sulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones. researchgate.net

Synthesis of Thiosulfonates: The coupling of sodium sulfinates with thiols or their derivatives under catalytic conditions (e.g., using CuI or FeCl₃) provides access to both symmetrical and unsymmetrical thiosulfonates (R–SO₂S–R¹). nih.gov

Synthesis of Sulfonamides: Metal-free methods, such as those using molecular iodine, facilitate the coupling of sodium sulfinates with a wide range of primary and secondary amines to yield sulfonamides (R–SO₂N–R¹R²). nih.gov

Synthesis of Thioethers (Sulfides): While historically challenging, new methods have been developed for the sulfenylation of compounds using sodium sulfinates. A Chan-Lam type C-S coupling reaction using a copper catalyst and potassium sulfite (B76179) enables the synthesis of diaryl thioethers from sodium aryl sulfinates and organoboron compounds. polyu.edu.hk

Table 2: Synthesis of Organosulfur Scaffolds from Sodium Sulfinates This table presents a summary of various synthetic transformations.

| Target Scaffold | Reactants | Catalyst/Reagent | Key Features | Reference |

| β-Keto Sulfones | Alkyne, Sodium Sulfinate | Graphitic Carbon Nitride (Photocatalyst) | Visible-light mediated, aerobic conditions | researchgate.net |

| Thiosulfonates | Thiol, Sodium Sulfinate | CuI or FeCl₃ | Aerobic, applicable to various thiols and sulfinates | nih.gov |

| Diaryl Thioethers | Organoboron Compound, Sodium Aryl Sulfinate | Copper Catalyst, K₂SO₃ | Chan-Lam type coupling, circumvents use of thiols | polyu.edu.hk |

| Sulfonamides | Amine, Sodium Sulfinate | Molecular Iodine (I₂) | Metal-free, room temperature, broad substrate scope | nih.gov |

Development of New Synthetic Methodologies

The unique reactivity of sodium sulfinates continues to drive the development of novel synthetic methods in organic chemistry. researchgate.net Researchers are focused on creating more efficient, sustainable, and selective transformations by leveraging sulfinates as key reagents.

Recent advancements include:

Photoredox and Electrochemical Catalysis: These techniques enable the generation of sulfonyl radicals from sodium sulfinates under exceptionally mild conditions, facilitating reactions that were previously difficult to achieve. rsc.org This has been applied to C–H sulfonylation and multicomponent reactions. nih.govrsc.org

Hypervalent Iodine-Mediated Reactions: An alternative method for forming sulfonates involves the oxidation of a sodium sulfinate with a hypervalent iodine(III) reagent. beilstein-journals.org This generates a reactive electrophilic species that can be trapped by nucleophiles like alcohols, providing a metal-free pathway to sulfonate esters. beilstein-journals.org